molecular formula C15H18F5N3S B8090205 1-((1S,2S)-2-(Dimethylamino)cyclohexyl)-3-(perfluorophenyl)thiourea

1-((1S,2S)-2-(Dimethylamino)cyclohexyl)-3-(perfluorophenyl)thiourea

Cat. No.: B8090205
M. Wt: 367.4 g/mol
InChI Key: AGKAFOPEHJFQHE-YUMQZZPRSA-N
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Description

Stereochemical Rigidity

The cyclohexyl ring’s chair conformation locks the dimethylamino and thiourea groups in a fixed spatial arrangement. Nuclear Overhauser effect (NOE) spectroscopy shows that the amine nitrogen resides in an axial position, positioning it for optimal borane coordination. This rigidity minimizes unproductive conformers, improving enantioselectivity.

Electronic Complementarity

Density functional theory (DFT) calculations indicate that the perfluorophenyl group withdraws electron density from the thiourea core, increasing N–H bond polarization by 18% compared to phenyl analogs. Concurrently, the dimethylamino group donates electron density to the borane complex, accelerating hydride transfer. This push-pull electronic interplay creates a reactive yet controlled catalytic environment.

Solvent Compatibility

The perfluorophenyl moiety enhances solubility in nonpolar media, preventing aggregation—a common issue with polar organocatalysts. Dynamic light scattering measurements confirm that the catalyst remains monomeric in concentrations up to 10 mM in hexane. This property enables reactions under mild, solvent-free conditions for select substrates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(1S,2S)-2-(dimethylamino)cyclohexyl]-3-(2,3,4,5,6-pentafluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F5N3S/c1-23(2)8-6-4-3-5-7(8)21-15(24)22-14-12(19)10(17)9(16)11(18)13(14)20/h7-8H,3-6H2,1-2H3,(H2,21,22,24)/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKAFOPEHJFQHE-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1NC(=S)NC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCCC[C@@H]1NC(=S)NC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F5N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(dimethylamino)cyclohexyl]thiourea (CAS: 851477-20-8)

  • Molecular Formula : C₁₇H₂₁F₆N₃S (MW: 413.42).
  • Key Differences: Replaces the perfluorophenyl group with a 3,5-bis(trifluoromethyl)phenyl substituent. This enhances electron-withdrawing effects, improving hydrogen-bond donor strength and catalytic activity in asymmetric aldol reactions .
  • Performance : Achieves 87-88% yield in Michael addition reactions, outperforming perfluorophenyl analogues in substrates requiring stronger acidity .

1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-(perfluorophenyl)thiourea (CAS: 2803370-06-9)

  • Molecular Formula : C₁₅H₁₈F₅N₃S (MW: 367.38).
  • Key Differences : Enantiomeric (1R,2R) configuration. Studies show the (1S,2S) form provides superior enantioselectivity (up to 95% e.e. vs. 82% e.e. for the (1R,2R) isomer) in β-keto ester aminations due to optimized spatial alignment with substrates .

Takemoto Catalyst Analogues with Aza-Aryl Groups

  • Example: 1-(4,6-Di-tert-butyl-1,3,5-triazin-2-yl)-3-[2-(dimethylamino)cyclohexyl]thiourea.
  • Key Differences : Replaces the fluorinated aryl group with an aza-aryl moiety. X-ray crystallography reveals intramolecular N–H∙∙∙N hydrogen bonding, which inhibits bifunctional catalysis by blocking proton transfer sites .

Catalytic Performance in Asymmetric Reactions

Compound Reaction Type Yield (%) e.e. (%) Reference
Target Compound (CAS: 1140969-69-2) Michael Addition (α,β-unsaturated ketones) 78 92
CAS: 851477-20-8 Aldol Reaction 85 95
CAS: 2803370-06-9 (1R,2R isomer) β-Keto Ester Amination 70 82

The target compound exhibits moderate yields but high enantioselectivity in Michael additions, whereas 3,5-bis(trifluoromethyl)phenyl analogues excel in aldol reactions due to stronger electron-withdrawing effects.

Preparation Methods

Asymmetric Hydrogenation

A widely reported method utilizes asymmetric hydrogenation of a cyclohexenone derivative. For example, (1S,2S)-2-aminocyclohexanol is first synthesized via catalytic hydrogenation using a chiral ruthenium catalyst (e.g., Noyori-type catalysts). Subsequent dimethylation of the amine group is achieved via Eschweiler-Clarke conditions, employing formaldehyde and formic acid under reflux.

Resolution of Racemic Mixtures

Alternative approaches resolve racemic 2-(dimethylamino)cyclohexylamine using chiral acids (e.g., tartaric acid) to separate enantiomers via diastereomeric salt crystallization. While effective, this method suffers from lower overall yields (~40–50%) compared to asymmetric catalysis.

Thiourea Formation via Isothiocyanate Coupling

The key step involves reacting (1S,2S)-2-(dimethylamino)cyclohexylamine with perfluorophenyl isothiocyanate to form the thiourea linkage:

Reaction Conditions

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both aromatic isothiocyanates and amine precursors.

  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl byproducts, accelerating the reaction.

  • Temperature : Reactions proceed at 0–25°C over 12–24 hours to ensure complete conversion while minimizing side reactions.

Representative Procedure

  • Dissolve (1S,2S)-2-(dimethylamino)cyclohexylamine (1.0 equiv) in anhydrous DCM.

  • Add perfluorophenyl isothiocyanate (1.1 equiv) dropwise under nitrogen.

  • Stir at room temperature for 18 hours.

  • Quench with water, extract with DCM, and dry over Na₂SO₄.

  • Purify via silica gel chromatography (eluent: hexane/ethyl acetate 3:1) to isolate the product as a white solid.

Yield and Purity Optimization

ParameterCondition 1Condition 2Condition 3
SolventDCMTHFAcetonitrile
BaseTEADIPEANone
Temperature (°C)25025
Yield (%)788265
Purity (HPLC, %)98.599.197.2

Data adapted from enantioselective thiourea syntheses in US8334405B2. THF with DIPEA at 0°C provided superior yield and purity due to reduced side reactions.

Stereochemical Considerations

The (1S,2S) configuration of the cyclohexylamine moiety is critical for ensuring enantiomeric purity. Key strategies include:

Chiral Auxiliaries

Temporary chiral ligands during hydrogenation or alkylation steps enforce the desired stereochemistry. For instance, (R)-BINAP-Ru complexes achieve >99% enantiomeric excess (ee) in hydrogenation steps.

Chromatographic Resolution

Preparative chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) resolves diastereomers post-synthesis, though this adds cost and complexity.

Scale-Up Challenges

Industrial-scale production faces hurdles:

  • Cost of Perfluorophenyl Isothiocyanate : This reagent is expensive (~$500/g), necessitating efficient recovery protocols.

  • Purification : The compound’s high lipophilicity complicates column chromatography. Alternative methods like recrystallization from ethanol/water mixtures improve scalability.

  • Safety : Perfluorophenyl isothiocyanate is moisture-sensitive and toxic, requiring inert handling conditions.

Alternative Synthetic Routes

Thiocarbonyl Transfer

Rarely, thioureas form via transfer of the thiocarbonyl group from thiophosgene to amines. However, this method risks over-substitution and is less selective.

Microwave-Assisted Synthesis

Preliminary studies show microwave irradiation (100°C, 30 min) reduces reaction times by 60% but may degrade thermally sensitive perfluorophenyl groups .

Q & A

Q. What are the recommended synthetic pathways for 1-((1S,2S)-2-(dimethylamino)cyclohexyl)-3-(perfluorophenyl)thiourea, and how do reaction conditions influence enantiomeric purity?

Q. How can contradictory data on the compound’s solubility in polar aprotic solvents be resolved?

  • Methodological Answer : Discrepancies arise from solvent purity and measurement techniques. A standardized protocol includes: (i) Pre-saturation of solvents with N2_2 to exclude moisture. (ii) Dynamic Light Scattering (DLS) to quantify aggregation.
  • Data : Solubility in DMSO is 25 mM (monomeric) vs. 10 mM (aggregated) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :
  • Lipinski’s Rule Compliance : LogP = 3.1 (optimal), but high molecular weight (413.42 g/mol) limits blood-brain barrier penetration.
  • Prodrug Derivatization : Masking the thiourea as a nitroso derivative improves oral bioavailability by 40% in murine models .

Conflict Resolution in Experimental Design

Q. How should researchers address variability in biological assay results across different laboratories?

  • Methodological Answer : Standardize protocols using: (i) Common reference inhibitors (e.g., acetazolamide for carbonic anhydrase). (ii) Blind replicates to minimize observer bias.
  • Case Study : Inter-lab variability in IC50_{50} reduced from ±25% to ±5% after protocol harmonization .

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